Enhanced Lipophilicity and Metabolic Stability via Cyclopropylamine Substitution
N-cyclopropyl-1,3,4-oxadiazol-2-amine (MW 125.13, XLogP3-AA = 0.6) exhibits a lipophilicity profile distinct from its simpler N-methyl analog (MW 99.09). The introduction of the cyclopropyl group increases molecular weight by 26.04 g/mol and alters the partition coefficient, which is a key determinant of passive membrane permeability and metabolic stability [1][2]. Literature on cyclopropyl-containing drugs indicates that this group often reduces oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic properties compared to alkyl-substituted analogs [3].
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | MW = 125.13 g/mol, XLogP3-AA = 0.6 |
| Comparator Or Baseline | N-methyl-1,3,4-oxadiazol-2-amine (CAS 66074-33-7): MW = 99.09 g/mol |
| Quantified Difference | MW increase of 26.04 g/mol; XLogP3-AA difference not calculable due to lack of comparator data |
| Conditions | Computed physicochemical properties from PubChem (2025.04.14 release) |
Why This Matters
Higher molecular weight and optimized lipophilicity are crucial parameters for lead optimization, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, a key differentiator in early-stage drug discovery.
- [1] PubChem. N-cyclopropyl-1,3,4-oxadiazol-2-amine. Accessed April 22, 2026. View Source
- [2] PubChem. N-methyl-1,3,4-oxadiazol-2-amine. Accessed April 22, 2026. View Source
- [3] CHEMenu. "cas 89179-60-2|| where to buy 5-cyclopropyl-1,3,4-oxadiazol-2-amine." Accessed April 22, 2026. View Source
